mal-PEG(2)-TFP
Description
Significance of Poly(ethylene glycol) (PEG) in Bioconjugation and Advanced Materials Science Research
Poly(ethylene glycol) (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its inclusion in linker design is highly beneficial due to its unique properties. PEG is biocompatible, non-immunogenic, and highly soluble in aqueous environments, which makes it an ideal component for in vivo applications. chempep.comthermofisher.com The process of attaching PEG chains to molecules, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and drugs by increasing their hydrodynamic size, which in turn can prolong their circulation time in the bloodstream and protect them from enzymatic degradation. chempep.comwikipedia.org In materials science, PEGylation is used to modify surfaces, rendering them resistant to non-specific protein adsorption, a crucial feature for medical implants and diagnostic devices. creativepegworks.com
Architectural Design Principles of Heterobifunctional Linkers
The maleimide (B117702) group is a five-membered ring containing a carbon-carbon double bond conjugated to a dicarbonyl system. This structure makes it an excellent Michael acceptor, rendering it highly reactive towards soft nucleophiles, most notably thiols (sulfhydryl groups). axispharm.com The reaction, a Michael addition, proceeds rapidly and with high chemoselectivity under mild pH conditions (typically 6.5-7.5), forming a stable thioether bond. axispharm.combroadpharm.com This specificity for thiols is a significant advantage in bioconjugation, as the side chains of cysteine residues in proteins contain thiol groups. rsc.org By targeting these relatively rare amino acids, site-specific modification of proteins can be achieved. rsc.org While maleimides can react with amines at higher pH, the reaction with thiols is significantly faster at neutral pH, allowing for controlled conjugation. axispharm.com
The tetrafluorophenyl (TFP) ester is an activated ester, a class of compounds widely used for the acylation of primary and secondary amines. lumiprobe.com The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by amines, leading to the formation of a stable amide bond. lumiprobe.comvulcanchem.com A key advantage of TFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis in aqueous media. lumiprobe.combroadpharm.com This increased stability allows for longer reaction times and more efficient conjugation, particularly when dealing with low concentrations of target molecules. vulcanchem.combroadpharm.com
The length of the PEG spacer in a heterobifunctional linker can have a profound impact on the efficiency of the conjugation reaction and the properties of the final conjugate. A longer PEG chain can increase the water solubility of the linker and the resulting conjugate. broadpharm.com It also provides greater flexibility and can reduce steric hindrance between the molecules being conjugated, potentially leading to higher reaction yields. researchgate.net However, the relationship between spacer length and conjugation efficiency is not always linear. Studies have shown that in some systems, shorter PEG chains can lead to improved conjugation efficiency by reducing the entanglement of the PEG chains and allowing for better accessibility of the reactive groups. mdpi.comrsc.org Furthermore, the length of the PEG spacer can influence the biological activity of the conjugated molecule. mdpi.com Therefore, the optimal PEG spacer length often needs to be determined empirically for each specific application.
Compound Information
| Compound Name | Synonyms |
| mal-PEG(2)-TFP | maleimido-PEG(2)-TFP ester; 3-(2-(2-(3-Maleinimidopropanamido)ethoxy)ethoxy)propanoic acid 2,3,5,6-tetrafluorophenyl ester |
Chemical Data for this compound
| Property | Value |
| CAS Number | 1431291-44-9 |
| Molecular Formula | C20H20F4N2O7 |
| Molecular Weight | 476.38 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO6/c18-10-9-11(19)16(21)17(15(10)20)28-14(25)3-5-26-7-8-27-6-4-22-12(23)1-2-13(22)24/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDHTBRNNNTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Mal Peg 2 Tfp and Analogous Heterobifunctional Constructs
General Synthesis Strategies for Maleimide-PEG Derivatives
The introduction of a maleimide (B117702) group onto a polyethylene (B3416737) glycol (PEG) chain is a key step in producing heterobifunctional linkers. The maleimide moiety is highly reactive towards thiol groups found in cysteine residues of proteins, allowing for specific and stable conjugation. biochempeg.com
Direct Ethoxylation and Polymerization Approaches
A direct method for synthesizing maleimide-terminated PEGs involves the ethoxylation of a maleimide-containing initiator. For instance, N-(2-hydroxyethyl)maleimide can be used as a starting material. google.com Through a controlled polymerization reaction where ethylene (B1197577) oxide is added, a PEG chain of a desired molecular weight can be grown directly from the maleimide-containing core. google.comgoogle.com This method offers a straightforward route to PEG-maleimide constructs. Multi-arm PEG-maleimide derivatives can also be synthesized through the ethoxylation of core molecules like pentaerythritol. jenkemusa.comjenkemusa.com
Cyclization Reactions for Maleimide Ring Formation
An alternative strategy involves the formation of the maleimide ring on a pre-existing PEG chain. This can be achieved by reacting a PEG-amine with maleic anhydride (B1165640) to form a maleamic acid intermediate. Subsequent cyclization, often facilitated by a dehydrating agent, results in the formation of the stable five-membered maleimide ring. google.comgoogle.com This method is versatile and allows for the conversion of amine-terminated PEGs into their maleimide-functionalized counterparts. Recent advances in palladium-catalyzed C-H activation and cyclization reactions also present novel pathways for constructing complex succinimide-fused scaffolds, which are structurally related to the maleimide ring system. rsc.orgresearchgate.net
Synthesis of Tetrafluorophenyl Ester Termini
The other crucial functional group on mal-PEG(2)-TFP is the tetrafluorophenyl (TFP) ester. TFP esters are highly efficient activated esters for reacting with primary amines, forming stable amide bonds. vulcanchem.com
Comparative Analysis of Activated Ester Formulations (e.g., N-Hydroxysuccinimide, Pentafluorophenyl)
Activated esters are widely used for bioconjugation due to their ability to react with nucleophiles like primary amines under mild conditions. thermofisher.com Among the various activated esters, N-hydroxysuccinimide (NHS) esters have been traditionally popular. thermofisher.comacs.org However, TFP esters and pentafluorophenyl (PFP) esters have emerged as superior alternatives in many applications. nih.gov
The primary advantage of TFP esters over NHS esters is their enhanced stability, particularly towards hydrolysis under basic conditions. vulcanchem.comnih.govlumiprobe.com This increased stability allows for more efficient conjugation reactions, especially when longer reaction times or higher pH values are required. vulcanchem.comresearchgate.net Research has shown that TFP-terminated surfaces exhibit lower hydrolysis rates and can lead to higher yields in biomolecule immobilization compared to NHS-activated surfaces. acs.orgnih.gov PFP esters also demonstrate high reactivity with amine groups. nih.gov
| Activated Ester | Key Advantages | Key Disadvantages |
| N-Hydroxysuccinimide (NHS) Ester | Well-established chemistry. | Susceptible to hydrolysis, especially at basic pH. acs.orgnih.gov |
| Tetrafluorophenyl (TFP) Ester | More stable to hydrolysis than NHS esters. vulcanchem.comnih.govlumiprobe.com Efficient reaction with primary amines. vulcanchem.com | Can be more expensive to produce. |
| Pentafluorophenyl (PFP) Ester | Highly reactive towards amines. nih.gov |
Integrated Synthesis of Maleimide and TFP Ester on a Poly(ethylene glycol) Scaffold
The final assembly of this compound requires the sequential or convergent attachment of both the maleimide and TFP ester functionalities onto the PEG scaffold. A common approach involves starting with a heterobifunctional PEG derivative, such as an amine-terminated PEG-acid. The amine can be converted to a maleimide group as described in section 2.1.2. Subsequently, the carboxylic acid terminus can be activated to form the TFP ester. This is typically achieved by reacting the PEG-acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Alternatively, a modular approach can be employed where pre-synthesized maleimide and TFP ester-containing building blocks are coupled to a PEG linker. For example, a maleimido-propionic acid can be coupled to one end of a diamino-PEG linker, followed by the reaction of the other amine terminus with a TFP-activated carboxylic acid.
Analytical Techniques for Synthetic Product Verification
The purity and identity of the synthesized this compound must be rigorously confirmed. A combination of analytical techniques is typically employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and intermediates. google.comnih.gov Characteristic peaks for the maleimide protons (around 6.7 ppm) and the aromatic protons of the TFP ester can be identified. google.com NMR can also be used to determine the molecular weight and degree of functionalization of PEG derivatives. nih.govacs.org
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are used to confirm the molecular weight of the PEG conjugate. nih.govnist.gov For high molecular weight and complex multi-arm PEGs, charge-reduction mass spectrometry coupled with two-dimensional liquid chromatography (2D-LC-CRMS) can provide detailed characterization of impurities and degradants. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC), often in reverse-phase mode, is used to assess the purity of the final compound. nih.gov Size-exclusion chromatography (SEC) can also be used to analyze the molecular weight distribution of the PEG polymers. acs.org
By employing these synthetic and analytical methodologies, high-purity this compound can be reliably produced for its intended applications in creating well-defined bioconjugates.
Reaction Kinetics and Chemoselective Mechanisms
Maleimide-Thiol Conjugation via Michael Addition
The maleimide (B117702) group present in mal-PEG(2)-TFP reacts with sulfhydryl (thiol) groups through a Michael addition reaction, forming a stable thioether linkage. axispharm.comcreative-biolabs.com This reaction is highly specific for thiols, particularly within a defined pH range, making it a cornerstone of site-specific bioconjugation. axispharm.comthermofisher.com
Kinetic Studies and pH Dependency in Aqueous Reaction Environments
The rate of the maleimide-thiol conjugation is significantly influenced by the pH of the reaction environment. nih.gov The reaction proceeds most efficiently and with high selectivity for thiols at a pH range of 6.5 to 7.5. axispharm.comcreative-biolabs.comthermofisher.com This is because the reaction mechanism involves the nucleophilic attack of the thiolate anion (S⁻) on the electron-deficient double bond of the maleimide ring. nih.govmdpi.com The concentration of the highly reactive thiolate anion is dependent on the pKa of the thiol group and the pH of the solution, as described by the Henderson-Hasselbalch equation. nih.gov
At neutral pH (around 7), the reaction with thiols is approximately 1,000 times faster than the reaction with amines. axispharm.comcreative-biolabs.com As the pH increases and becomes more basic, the reaction speed generally increases due to a higher concentration of thiolate anions. nih.gov Conversely, acidic conditions slow down the reaction. nih.govudel.edu The reaction is also influenced by the solvent, with polar aprotic solvents like DMSO and DMF favoring the formation and stabilization of the thiolate species, thus increasing reaction rates. mdpi.com
Several factors can be modulated to control the gelation kinetics in the formation of hydrogels using thiol-maleimide chemistry, including polymer weight percentage, buffer concentration, and pH. nih.govmdpi.com
Investigation of Competitive Reactivity with Primary Amines at Elevated pH Conditions
While the maleimide-thiol reaction is highly selective at neutral pH, the selectivity diminishes under alkaline conditions. At a pH above 8.5, the maleimide group can undergo a competitive aza-Michael addition with primary amines. thermofisher.comwiley-vch.de This is because at higher pH values, a greater proportion of primary amines exist in their non-protonated, nucleophilic state. thermofisher.com Therefore, to ensure specific conjugation to thiol groups and avoid unwanted side reactions with amines, it is crucial to maintain the pH of the reaction mixture between 6.5 and 7.5. axispharm.comthermofisher.com
Formation and Stability of Thioether Linkages
The Michael addition of a thiol to a maleimide results in the formation of a stable succinimidyl thioether linkage. thermofisher.comnih.gov However, it is important to note that this linkage can exhibit limited stability in vivo. The thioether bond can undergo a retro-Michael reaction, leading to the potential release of the conjugated molecule. nih.govnih.gov This reversibility is influenced by the pKa of the specific cysteine residue involved in the linkage. creative-biolabs.com To counteract this instability, methods have been developed to hydrolyze the original thioether-succinimide adduct to a more stable maleamic acid derivative, though this requires treatment at a high pH (around 9), which can potentially lead to other modifications of the biomolecule. creative-biolabs.com
TFP Ester-Amine Acylation for Amide Bond Formation
The 2,3,5,6-tetrafluorophenyl (TFP) ester moiety of this compound is an amine-reactive functional group. It reacts with primary amines to form a highly stable amide bond. ucsd.eduprecisepeg.com This reaction is a cornerstone for attaching the linker to proteins, peptides, or other molecules containing accessible amine groups. thermofisher.com
Kinetic Analysis and pH Optimization for Amine Coupling Reactions
The acylation of amines by TFP esters is a pH-dependent reaction. The reactive species is the non-protonated primary amine. ucsd.eduthermofisher.com Therefore, the reaction kinetics are significantly influenced by the pKa of the amine and the pH of the solution. atto-tec.com For efficient conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, a slightly basic pH is generally required to ensure a sufficient concentration of the nucleophilic free amine. thermofisher.com
The optimal pH for the reaction of TFP esters with amines is typically in the range of 8.5 to 9.0. ucsd.eduthermofisher.com While some sources suggest a broader range of greater than 7.5, it is established that as the pH increases, the concentration of the reactive, unprotonated amine increases, leading to faster reaction rates. precisepeg.comatto-tec.com However, this must be balanced with the potential for hydrolysis of the TFP ester at higher pH values. Buffers free of primary amines, such as sodium bicarbonate or tetraborate, are recommended for these reactions. ucsd.eduthermofisher.com
Hydrolytic Stability Comparative Assessment of TFP Esters against Other Activated Esters
A significant advantage of TFP esters is their enhanced stability against hydrolysis in aqueous solutions compared to other commonly used activated esters, such as N-hydroxysuccinimide (NHS) esters. ucsd.eduresearchgate.netbroadpharm.com This increased stability provides a larger window for the conjugation reaction to occur, leading to potentially higher coupling efficiencies. researchgate.net
Studies comparing the hydrolytic stability of TFP and NHS ester-functionalized surfaces have demonstrated that TFP esters are significantly more stable, especially at basic pH. nih.gov For instance, at pH 10, a TFP surface exhibited an almost 10-fold longer half-life than an NHS surface. nih.gov This superior stability allows for reactions to be carried out at higher pH values, which can be beneficial for increasing the rate of amine acylation without significant loss of the reactive ester to hydrolysis. researchgate.netnih.gov While TFP esters are more hydrophobic than NHS esters, their greater stability often makes them the preferred choice for bioconjugation reactions in aqueous environments. researchgate.net Some research also indicates that 4-nitrophenyl (PNP) esters can exhibit even greater stability and more effective acylation compared to TFP esters under certain conditions. rsc.orgrsc.org
Hydrolysis Half-life (t₁/₂) of Activated Esters at Different pH Values
| pH | TFP Ester Half-life (hours) | NHS Ester Half-life (hours) |
| 7.0 | - | - |
| 8.0 | - | - |
| 10.0 | ~6.5 | ~0.65 |
| Note: This table is based on data for ester-functionalized surfaces and serves as a comparative illustration. The exact half-lives can vary based on specific molecular structures and reaction conditions. nih.gov |
Orthogonal Reactivity Profiles of Maleimide and TFP Ester Moieties
The heterobifunctional linker this compound possesses two distinct reactive moieties, a maleimide group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, which exhibit orthogonal reactivity. This orthogonality is foundational to its utility in bioconjugation, as each group can selectively react with a different functional group under specific conditions, largely independent of the other. thermofisher.comthermofisher.com The maleimide group is highly selective for thiol (sulfhydryl) groups, while the TFP ester is reactive towards primary amines. broadpharm.comlumiprobe.com This chemoselectivity allows for precise, step-wise chemical modifications of complex biomolecules. thermofisher.comnih.gov
The reaction of the maleimide group proceeds via a Michael addition with a thiol, forming a stable thioether bond. axispharm.com This conjugation is most efficient and highly chemoselective within a pH range of 6.5 to 7.5. nih.govaxispharm.comprecisepeg.com At pH values below 6.5, the reaction rate slows considerably, while at pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis and competitive reaction with primary amines. precisepeg.comudel.edu The kinetics of the maleimide-thiol reaction are generally very rapid, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹, allowing for high yields in short reaction times. nih.govuu.nl
Conversely, the TFP ester moiety reacts with primary amines (such as the N-terminus of a protein or the ε-amine of a lysine residue) to form a stable amide bond. thermofisher.comlumiprobe.comnih.gov This acylation reaction is typically performed at a near-neutral to slightly alkaline pH (pH 7-9). thermofisher.com A key advantage of the TFP ester over other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, is its enhanced stability against hydrolysis, particularly at basic pH. lumiprobe.comnih.govthermofisher.cnresearchgate.net This increased hydrolytic stability translates to higher conjugation efficiency, as the ester remains active for longer periods during the reaction, minimizing the unwanted side reaction with water. nih.govthermofisher.cn
The differential pH requirements and distinct target functional groups of the maleimide and TFP ester moieties are the basis of their orthogonal reactivity, enabling controlled, sequential conjugation strategies. thermofisher.combroadpharm.com
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Optimal pH Range | Aqueous Buffer | 6.5 - 7.5 | nih.govaxispharm.comprecisepeg.com |
| Reaction Mechanism | Thiol addition to double bond | Thio-Michael Addition | nih.gov |
| Second-Order Rate Constant | pH dependent | 100 - 1000 M-1s-1 | nih.gov |
| Reaction Time (Example) | Maleimide-PEG-PLGA NPs with cRGDfK peptide | Plateau reached in ~30 minutes | uu.nl |
| Competing Reactions | pH > 7.5 | Reaction with primary amines; Hydrolysis of maleimide ring | precisepeg.com |
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Target Functional Group | Proteins, Peptides | Primary amines (-NH2) | thermofisher.comlumiprobe.com |
| Optimal pH Range | Aqueous Buffer | 6.0 - 9.0 | thermofisher.com |
| Reaction Product | Acylation of amine | Stable Amide Bond | nih.gov |
| Hydrolytic Stability vs. NHS Ester | Basic pH | TFP esters are significantly more stable against hydrolysis | nih.govthermofisher.cnresearchgate.net |
| Half-Reaction Time (Hydrolysis) | pH 10.0 | ~250 minutes for TFP vs. ~15 minutes for NHS | nih.gov |
Sequential Conjugation Strategies for Multimolecular Assemblies
The orthogonal reactivity of this compound is strategically exploited to construct complex, well-defined multimolecular assemblies. thermofisher.comrsc.org Sequential conjugation allows for the controlled, stepwise addition of different molecules to the linker, preventing the formation of undesired homodimers or random polymerizations. acs.orgnih.gov This approach is fundamental in applications where the precise architecture of the final conjugate is critical for its function, such as in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles. axispharm.combiochempeg.com
A typical sequential conjugation strategy involves a two-step process. thermofisher.comacs.org
First Conjugation Step (Maleimide-Thiol Reaction): The first biomolecule, which must possess a free thiol group (e.g., a cysteine residue in a peptide or protein), is reacted with this compound. acs.orgnih.gov This reaction is conducted under conditions optimized for maleimide chemistry, typically at a pH of 6.5-7.0, to ensure high selectivity for the thiol over other nucleophilic groups like amines. nih.govuu.nl After this initial reaction, the resulting intermediate, now bearing a reactive TFP ester, is often purified to remove any unreacted starting materials.
Second Conjugation Step (TFP Ester-Amine Reaction): The purified intermediate is then introduced to the second molecule, which contains an accessible primary amine. thermofisher.com The pH of the reaction buffer is typically adjusted to a range of 7.5-9.0 to facilitate the efficient acylation of the amine by the TFP ester, forming a stable amide linkage. thermofisher.comnih.gov The higher stability of the TFP ester compared to NHS esters is particularly advantageous in this step, as it allows for longer reaction times or harsher conditions if necessary, without significant loss of the reactive group to hydrolysis. nih.govthermofisher.cn
This sequential approach ensures that molecule 'A' (containing a thiol) is linked to one end of the PEG spacer and molecule 'B' (containing an amine) is linked to the other, resulting in a defined A-PEG-B heteroconjugate. This level of control is crucial for creating multifunctional constructs where, for instance, one moiety provides targeting capabilities (e.g., an antibody fragment) and the other provides a therapeutic or diagnostic function (e.g., a small molecule drug or a fluorescent probe). axispharm.combiochempeg.com The PEG(2) spacer itself serves to increase the water solubility of the conjugate and provides spatial separation between the linked molecules, which can be important for maintaining their individual biological activities. broadpharm.com
Advanced Bioconjugation Applications of Mal Peg 2 Tfp
Site-Specific Functionalization of Biomolecules
The dual reactivity of mal-PEG(2)-TFP enables the precise, site-specific modification of complex biomolecules like proteins and antibodies. This capability is fundamental to constructing well-defined bioconjugates where the location of the attached molecule is controlled, preserving the biological activity of the parent molecule.
The maleimide (B117702) group is highly selective for sulfhydryl (thiol) groups, which are found on the side chains of cysteine residues in proteins. thermofisher.com The reaction, a Michael-type addition, proceeds efficiently under mild conditions, typically at a pH range of 6.5 to 7.5, to form a stable, covalent thioether bond. thermofisher.commdpi.com This specificity allows for the targeted modification of proteins at cysteine sites, which can be naturally occurring or engineered into the protein sequence at specific locations. researchgate.net
This strategy is a cornerstone in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody. broadpharm.comreddit.com The maleimide end of a linker like this compound can react with a thiol on the antibody, which is often generated by the selective reduction of interchain disulfide bonds. researchgate.net However, a potential instability of the resulting thiosuccinimide linkage can lead to side reactions, such as a retro-Michael reaction or rearrangement, particularly if the cysteine is at the N-terminus of a peptide chain. bachem.comnih.gov This has led to the development of modified maleimide-based linkers to enhance stability. nih.govresearchgate.net
Table 1: Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| pH | 6.5–7.5 | Optimal for specific reaction with thiols; minimizes reaction with amines and hydrolysis of the maleimide ring. thermofisher.com |
| Temperature | Room Temperature (20-25°C) | Reaction is efficient at ambient temperatures. uu.nl |
| Molar Ratio | ~2:1 to 5:1 (Linker:Thiol) | An excess of the maleimide reagent often used to drive the reaction to completion. uu.nl |
| Buffer | Phosphate, HEPES | Non-amine containing buffers are required to prevent side reactions with the TFP ester. thermofisher.com |
The other end of the this compound molecule features a TFP ester, an amine-reactive functional group. TFP esters react with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. wikipedia.orglumiprobe.com This reaction is most efficient at a slightly alkaline pH, typically between 7 and 9. thermofisher.combroadpharm.com
TFP esters are often preferred over other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, due to their enhanced stability against spontaneous hydrolysis in aqueous solutions. wikipedia.orgresearchgate.netthermofisher.cn This greater hydrolytic stability means that the TFP ester persists longer in solution, leading to more efficient and reproducible conjugation reactions. broadpharm.comthermofisher.cn While NHS esters can have a half-life of minutes at pH 8, TFP esters remain stable for several hours under similar conditions, allowing for greater control over the labeling process. wikipedia.orgresearchgate.net
Table 2: Comparison of TFP and NHS Esters for Amine Conjugation
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |
|---|---|---|
| Reactivity | High, comparable to NHS esters. thieme-connect.com | High. thieme-connect.com |
| Hydrolytic Stability | More stable, especially at basic pH. wikipedia.orgresearchgate.netacs.org | Less stable, hydrolyzes rapidly at basic pH. researchgate.netacs.org |
| Optimal Reaction pH | 7–9. thermofisher.combroadpharm.com | 7–8. researchgate.net |
| Byproduct | 2,3,5,6-Tetrafluorophenol (B1216870). | N-Hydroxysuccinimide. |
| Key Advantage | Higher efficiency and reproducibility due to lower susceptibility to hydrolysis. broadpharm.comthermofisher.cn | Widely used and well-documented. |
Targeting Cysteine Residues via Maleimide Conjugation
Strategic PEGylation for Enhanced Molecular Performance
The inclusion of a short, discrete polyethylene (B3416737) glycol (dPEG®) spacer is a deliberate design choice that leverages the unique properties of PEG to improve the characteristics of the final bioconjugate. broadpharm.comcreativepegworks.com Even a small PEG(2) unit can have a significant impact.
PEGylation is a well-established strategy for altering the pharmacokinetic (PK) properties of therapeutic molecules. uzh.chnih.gov Attaching PEG chains can increase a drug's hydrodynamic size, which helps to reduce its clearance by the kidneys, thereby extending its circulation half-life in the bloodstream. broadpharm.combiochempeg.comnih.gov While this effect is most pronounced with long PEG chains, even short linkers can influence a conjugate's PK profile. uzh.chnih.gov The improved solubility and stability conferred by the PEG(2) spacer can contribute to reduced clearance and potentially lower immunogenicity. biochempeg.com Interestingly, some studies have shown that short PEG linkers can, counterintuitively, lead to faster blood clearance compared to non-PEGylated counterparts, which can be advantageous for applications like immuno-PET imaging where rapid background clearance leads to higher-contrast images sooner. nih.gov The specific impact of a short PEG linker on PK is complex and can be influenced by the properties of the conjugated molecules. uzh.ch
Improvement of Conjugate Aqueous Solubility and Stability
Development of Multifunctional Crosslinking Reagents
By combining these three components, this compound serves as a highly effective multifunctional crosslinking reagent. biochempeg.combiochempeg.com Its heterobifunctional nature allows it to bridge two different molecular entities, such as linking a targeting protein to a therapeutic agent or a diagnostic label. biochempeg.cominterchim.fr
The primary application of such linkers is in the construction of ADCs. biochempeg.com In a typical strategy, the TFP ester end of this compound is first reacted with an amine group on a cytotoxic drug payload. The resulting maleimide-activated drug is then purified and subsequently reacted with the sulfhydryl groups of a monoclonal antibody to form the final, stable ADC. broadpharm.comresearchgate.net The PEG spacer in this construct plays a critical role in maintaining the solubility and stability of the ADC, which is crucial for its therapeutic efficacy. biochempeg.comresearchgate.net The precise control over conjugation chemistry afforded by this compound is essential for producing the homogeneous, well-defined ADCs that are required for modern clinical applications. researchgate.netresearchgate.net
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | 3-(2-(2-(3-Maleimidopropanamido)ethoxy)ethoxy)propanoic acid 2,3,5,6-tetrafluorophenyl ester |
| ADC | Antibody-Drug Conjugate |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| NHS | N-Hydroxysuccinimide |
| PBS | Phosphate-Buffered Saline |
| PEG | Polyethylene Glycol |
| TFP | 2,3,5,6-Tetrafluorophenyl |
Research Applications in Chemical Biology and Materials Science
Poly(ethylene glycol) Hydrogel Design and Engineering
PEG-based hydrogels are water-swollen polymer networks with significant applications in tissue engineering and drug delivery, owing to their biocompatibility and tunable properties. creativepegworks.comnih.gov Linkers like mal-PEG(2)-TFP are instrumental in the precise design and fabrication of these materials.
The formation of hydrogels through thiol-maleimide "click" chemistry is a prominent strategy for creating robust, three-dimensional polymer networks. mdpi.com This reaction is characterized by its rapid kinetics, high specificity, and ability to proceed under mild, physiological conditions without cytotoxic byproducts. nih.govmdpi.com In a typical hydrogel formulation, multi-arm PEG molecules functionalized with either thiol or maleimide (B117702) groups are used as the building blocks. rsc.orgdiva-portal.org
When aqueous solutions of a multi-arm PEG-thiol and a maleimide-functionalized polymer are mixed, a rapid crosslinking reaction occurs, leading to the formation of a stable hydrogel network. nih.govacs.org The Michael addition reaction between the thiol and maleimide groups creates covalent thioether linkages that serve as the crosslinking points, providing structural integrity to the gel. precisepeg.commdpi.com The efficiency and strength of this crosslinking are high, resulting in hydrogels with predominantly elastic, solid-like behavior. mdpi.comnih.gov The use of heterobifunctional linkers allows for the incorporation of other functionalities or molecules into the hydrogel matrix in a controlled manner.
The mechanical properties of hydrogels are critical for their intended application and are often characterized using rheology. Dynamic oscillatory rheology measures the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. For thiol-maleimide crosslinked hydrogels, G' is consistently and significantly higher than G'', confirming the formation of a highly elastic gel network. diva-portal.orgnih.gov
The gelation process, or the transition from a liquid to a solid-like state, can be monitored by tracking these moduli over time. Thiol-maleimide reactions are known for their rapid gelation kinetics, often forming gels within minutes. rsc.orgacs.org The final mechanical properties of the hydrogel, such as its stiffness (modulus), can be precisely tuned by several factors, as detailed in the table below. mdpi.comrsc.org
| Parameter Varied | Effect on Hydrogel Properties | Research Finding |
| Polymer Concentration | Increased concentration leads to higher crosslink density, resulting in increased storage modulus (G') and faster gelation time. rsc.org | Hydrogels formed with higher polymer concentrations exhibit greater stiffness. rsc.org |
| Crosslinker Molecular Weight | Increasing the molecular weight of the crosslinker can create a more loosely crosslinked network, which may increase the swelling ratio. mdpi.com | Hydrogels made with a higher molecular weight crosslinker (PEG20K-4SH vs. PEG10K-4SH) showed a higher swelling ratio at a low degree of maleimide substitution. mdpi.com |
| Degree of Maleimide Substitution | A higher degree of maleimide substitution on the polymer backbone leads to increased crosslinking density, resulting in higher gel strength (G'), decreased porosity, and a lower swelling ratio. mdpi.com | Hydrogels with 30% maleimide substitution showed a lower swelling ratio (26%) compared to those with 10% substitution (33%). mdpi.com |
This table summarizes general findings from studies on thiol-maleimide hydrogels. The principles are applicable to systems using linkers like this compound.
Self-healing hydrogels possess the ability to autonomously repair damage, a desirable trait for materials in dynamic biological environments. While many self-healing mechanisms rely on reversible non-covalent bonds (like hydrogen or ionic bonds), covalent-based systems can also exhibit this property. nih.gov For thiol-maleimide hydrogels, one proposed mechanism for self-healing involves the mechanophoric behavior of the thiosuccinimide bond formed during crosslinking. diva-portal.org
Under applied shear stress, the carbon-sulfur (C-S) bond in the thiosuccinimide ring, which is weaker than other bonds in the polymer backbone, can break, regenerating the original thiol and maleimide groups. diva-portal.org These newly freed reactive groups can then reform covalent bonds upon removal of the stress, "healing" the damage. diva-portal.org Another potential contributor to self-healing in systems with excess thiol groups is the formation of dynamic disulfide bonds through oxidation, which can undergo exchange reactions to repair the network. mdpi.commdpi.com The ability to switch from an adaptable, self-healing network to a rigid one can be achieved by adding free maleimide to consume any free thiols, thereby preventing further bond exchange. mdpi.com
Rheological Characterization and Gelation Kinetics of Hydrogel Systems
Nanoparticle and Surface Functionalization Methodologies
The dual reactivity of this compound makes it a valuable tool for modifying the surfaces of nanoparticles and planar substrates, enabling the attachment of specific ligands for targeted delivery and biosensing applications. creativepegworks.com
Nanocarriers, such as liposomes and polymer-based nanoparticles, are widely used for drug delivery. creativepegworks.comupenn.edu Functionalizing their surface with targeting ligands (e.g., antibodies, peptides) can enhance their accumulation at specific sites, such as tumors. upenn.edumdpi.com The this compound linker facilitates a two-step conjugation strategy.
First, the TFP ester end of the linker can be reacted with amine groups present on the surface of a nanocarrier, such as the amine groups on a liposome (B1194612) formulated with phosphoethanolamine lipids or on an extracellular vesicle (EV). upenn.edunih.gov This step coats the nanoparticle with a layer of PEG chains terminating in a maleimide group. The TFP ester's stability in aqueous media is advantageous for this process. thieme-connect.com
Second, a thiol-containing ligand, such as a peptide or antibody with an accessible cysteine residue, is added. creativepegworks.com The maleimide groups on the nanoparticle surface react specifically with the ligand's thiol group, forming a stable, covalent attachment. upenn.eduwilhelm-lab.com This method has been successfully used to conjugate ligands to liposomes, EVs, and gold nanoparticles for therapeutic and diagnostic purposes. upenn.edunih.govwilhelm-lab.com The PEG spacer serves to increase the bioavailability and circulation time of the nanocarrier by creating a hydrophilic shield that can reduce non-specific protein adsorption. biochempeg.com
| Nanocarrier Type | Linker Function | Ligand Type | Application Goal |
| Liposomes | Covalent conjugation to lipid headgroups via TFP ester, presenting a maleimide for further reaction. upenn.edu | Peptides, Antibodies upenn.edu | Targeted drug delivery to cancer cells. upenn.edumdpi.com |
| Gold Nanoparticles | Attachment to the gold surface, followed by reaction of the maleimide group with a thiol-modified molecule. wilhelm-lab.com | Thiolated biomolecules (e.g., peptides) wilhelm-lab.com | Biosensing, targeted imaging. creativepegworks.com |
| Extracellular Vesicles (EVs) | TFP ester reacts with surface amine groups, enabling subsequent maleimide-thiol conjugation of ligands. nih.gov | Antibodies, therapeutic proteins nih.gov | Targeted immunotherapy. nih.gov |
This table illustrates the application of heterobifunctional linkers like this compound in functionalizing various nanocarriers.
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that form spontaneously on solid substrates, providing a powerful platform for controlling surface properties. rsc.orgrsc.org Modifying surfaces with SAMs is a key technique in materials science, biosensor development, and cell culture. creativepegworks.commdpi.com
A common approach involves functionalizing a substrate, like hydroxylated titanium or silicon, with an organosilane that presents a reactive group. rsc.orgmdpi.com A linker such as this compound can then be used in a subsequent modification step. For instance, a surface can be prepared with amine-terminated SAMs. The TFP ester of this compound would react with these surface amines, resulting in a surface decorated with maleimide-terminated PEG chains. rsc.org
This maleimide-functionalized surface is then ready for the specific immobilization of thiol-containing molecules, such as cysteine-terminated peptides or proteins. rsc.orgrsc.org This "click" chemistry approach ensures a high degree of specificity and control over the orientation and density of the immobilized biomolecules. rsc.org Such precisely engineered surfaces are used to study cell adhesion, create anti-fouling coatings, and fabricate biosensor chips. creativepegworks.comrsc.org
Ligand Conjugation to Nanocarriers and Liposomal Systems
Polymer Conjugates and Advanced Biomaterials Development
The heterobifunctional linker this compound serves as a versatile tool in the synthesis of advanced polymer conjugates and biomaterials. Its distinct reactive ends—a maleimide group and a 2,3,5,6-tetrafluorophenyl (TFP) ester—connected by a short diethylene glycol (PEG(2)) spacer, allow for the precise and sequential conjugation of different molecular entities. biosynth.comiris-biotech.de The maleimide group exhibits high specificity for thiol groups, typically found in cysteine residues of proteins and peptides, under mild pH conditions (6.5-7.5). broadpharm.comthermofisher.com Simultaneously, the TFP ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. thermofisher.comrsc.orgnih.gov The integrated PEG spacer enhances the water solubility and biocompatibility of the resulting conjugates. issuu.comjenkemusa.comaxispharm.com
Utilizing this compound as a Building Block for Tailored Polymer Architectures
The unique reactivity of this compound enables the construction of well-defined, tailored polymer architectures. By facilitating the linkage of two different molecules or polymer chains, it acts as a fundamental building block for creating complex macromolecular structures such as block copolymers, functionalized nanoparticles, and hydrogels. creativepegworks.comresearchgate.net
Researchers can employ a two-step conjugation strategy to synthesize these architectures. For instance, a polymer with a terminal thiol group can be reacted with the maleimide end of this compound. The resulting polymer, now bearing a TFP ester, can then be reacted with a second molecule or polymer containing a primary amine, leading to the formation of a block copolymer. This method was used to prepare poly(acrylate)-b-PEG copolymers, demonstrating the utility of maleimide-PEG linkers in creating block polymer libraries. researchgate.net
Another application is the surface functionalization of biodegradable polymer nanoparticles. For example, maleimide-functionalized poly(lactic acid)-poly(ethylene glycol) (PLA-PEG-Mal) copolymers are used to create core-shell nanoparticles. creativepegworks.com The maleimide groups on the nanoparticle surface are then available for conjugation with thiol-containing biomolecules, such as peptides or proteins, for targeted applications. creativepegworks.com The properties of these architectures can be precisely controlled by the nature of the conjugated molecules and the characteristics of the polymer backbone.
Table 1: Reaction Specifics of this compound Functional Groups
| Functional Group | Reactive Partner | pH Condition | Resulting Bond | Key Feature |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | Thioether | High specificity, stable bond formation. broadpharm.com |
| TFP Ester | Primary Amine (-NH₂) | 7.0 - 8.5 | Amide | High reactivity, stable bond formation. thermofisher.comrsc.org |
Design of Biocompatible Materials with Specific Mechanochemical Properties
The this compound linker is instrumental in the design of biocompatible materials, particularly hydrogels, with tunable mechanochemical properties for applications in regenerative medicine and tissue engineering. nih.govnih.gov The biocompatibility is largely conferred by the polyethylene (B3416737) glycol (PEG) component, which is known for its hydrophilicity and ability to reduce non-specific protein adsorption. issuu.com
PEG-maleimide hydrogels are formed by crosslinking multi-arm PEG molecules functionalized with maleimides with thiol-containing molecules, such as cysteine-flanked peptides. nih.gov The mechanical properties of these hydrogels, including stiffness and swelling ratio, are directly influenced by the crosslinking density. This can be controlled by the molecular weight of the PEG precursors, the number of reactive arms, and the stoichiometry of the maleimide and thiol groups. nih.gov The fast and specific reaction between maleimide and thiol groups allows for in situ gelation under physiological conditions, which is advantageous for injectable delivery systems. nih.gov
Furthermore, the crosslinks can be designed to be degradable. By incorporating protease-cleavable peptide sequences into the thiol-containing crosslinker, hydrogels can be engineered to degrade in response to specific enzymes present in the cellular microenvironment. This allows for the controlled release of encapsulated therapeutic proteins or cells. nih.gov For example, a PEG-maleimide hydrogel was designed to release Vascular Endothelial Growth Factor (VEGF) in a protease-dependent manner to promote cardiac repair. nih.gov
Table 2: Influence of Molecular Components on Hydrogel Properties
| Component/Parameter | Effect on Property | Research Finding |
| PEG Molecular Weight | Higher MW leads to lower crosslink density, resulting in softer, more swollen hydrogels. | The structure and flexibility of the polymer network are key determinants of its mechanical behavior. nih.gov |
| Crosslinker | Use of enzyme-cleavable peptide crosslinkers. | Allows for on-demand degradation and release of therapeutic agents in response to cellular activity. nih.gov |
| Maleimide-Thiol Stoichiometry | The ratio of reactive groups determines the crosslinking efficiency and final gel structure. | Maleimide-based cross-linking offers well-defined hydrogel structure and stoichiometric incorporation of bioligands. nih.gov |
Applications in Bio-imaging and Sensing Technologies
In the fields of bio-imaging and sensing, this compound facilitates the stable and specific attachment of imaging probes, such as fluorophores or radionuclides, to targeting biomolecules like antibodies or nanobodies. nih.govaxispharm.com The heterobifunctional nature of the linker is crucial for creating well-defined bioconjugates where the probe is attached at a specific site, minimizing interference with the biomolecule's binding affinity and function. oup.com
Chemical Strategies for Radiolabeling and Probe Integration
The conjugation chemistry of this compound provides robust strategies for integrating radiolabels into biomolecules for applications in nuclear medicine, such as Positron Emission Tomography (PET). nih.govthno.org Two primary strategies are employed: pre-labeling a prosthetic group or post-conjugation labeling of a chelate.
In the first approach, a prosthetic group containing the radionuclide (e.g., Fluorine-18) is synthesized first. For example, an ¹⁸F-labeled, thiol-containing precursor can be prepared and then reacted with the maleimide end of a linker on a biomolecule. nih.gov This multi-step process is often necessary because direct radiofluorination conditions can be harsh and degrade the stability of the maleimide group or the biomolecule itself. nih.gov
A more common and often simpler strategy involves first conjugating a bifunctional chelator to the targeting biomolecule, followed by complexation of a radiometal. nih.govthno.org For instance, a chelator like DOTA-NH₂ can be reacted with the TFP ester of this compound. nih.govthno.org The resulting DOTA-PEG(2)-mal conjugate can then be attached to a thiol-containing protein. The final step is the introduction of the radiometal (e.g., ⁹⁰Y, ⁶⁸Ga) which becomes securely held by the DOTA chelator. nih.govthno.org This method allows the radiolabeling to occur under mild conditions as the final step, preserving the integrity of the biomolecule. thno.org Similarly, a NOTA-maleimide chelator can be attached to a cysteine-containing biomolecule and subsequently labeled with an aluminum mono[¹⁸F]fluoride complex ([¹⁸F]AlF). nih.govnih.gov
Table 3: Chemical Strategies for Radiolabeling Using Maleimide-TFP Linker Logic
| Strategy | Description | Radionuclide Example | Chelator/Prosthetic Group | Reference |
| Post-Conjugation Labeling | A biomolecule is conjugated to a chelator, which is then labeled with a radiometal. | ⁹⁰Y, ⁶⁸Ga | DOTA, NOTA | nih.govthno.org |
| Pre-Labeling Strategy | A prosthetic group is first radiolabeled and then conjugated to the biomolecule. | ¹⁸F | [¹⁸F]fluoropropyl-thiol | nih.gov |
| Site-Specific Chelation | A chelator-maleimide construct binds to a specific thiol site on a biomolecule for subsequent labeling. | [¹⁸F]AlF | NOTA-Mal | nih.govnih.gov |
Computational and Theoretical Investigations of Mal Peg 2 Tfp
Molecular Modeling and Docking Studies for Interaction Prediction
Molecular modeling and docking studies are powerful computational tools for predicting how mal-PEG(2)-TFP interacts with target proteins and other biomolecules. These in silico methods provide insights into the binding modes and affinities that govern the initial non-covalent association, which precedes the covalent bond formation.
Molecular dynamics (MD) simulations have been employed to understand the conformational dynamics of PEG linkers. nih.gov For this compound, the short, hydrophilic PEG(2) linker is expected to be highly flexible, allowing the reactive ends to adopt a wide range of orientations. oup.com Computational studies on PEGylated proteins have shown that PEG chains can influence the accessibility of the protein surface, which is a critical factor in conjugation efficiency. oup.comresearchgate.net All-atom MD simulations can model the conformational distribution of the linker, revealing its preferred shapes and the distances between the reactive maleimide (B117702) and TFP ester groups. oup.com
Docking studies, while more commonly applied to predict the binding of small molecule inhibitors to enzyme active sites, can also be adapted to forecast the initial interaction of this compound with a target protein. For instance, the maleimide group can be docked into cysteine-containing pockets on a protein surface to identify favorable binding orientations that would facilitate the subsequent Michael addition reaction. nih.gov Similarly, the TFP ester end can be docked near lysine (B10760008) residues to predict the likelihood of acylation. The scoring functions in docking programs can provide an estimation of the binding energy for these non-covalent complexes. A study on various linkers for pegylated NSAIDs utilized molecular docking to investigate the pharmacodynamic changes brought about by the linkers. sciencescholar.us
Table 1: Predicted Interactions of this compound Functional Groups
| Functional Group | Interacting Residue | Primary Interaction Type | Computational Prediction Method |
| Maleimide | Cysteine | Michael Addition | Molecular Docking, QM/MM |
| TFP Ester | Lysine | Nucleophilic Acyl Substitution | Molecular Docking, QM/MM |
| PEG Linker | Various | Hydrophilic/Hydrophobic | Molecular Dynamics (MD) Simulations |
In Silico Prediction of Reactivity, Selectivity, and Stability
In silico methods, particularly those based on quantum mechanics (QM), are invaluable for predicting the reactivity, selectivity, and stability of this compound.
The reactivity of the maleimide group towards thiols, the basis for its use in cysteine-specific bioconjugation, has been the subject of extensive computational investigation. nih.govnih.govrsc.org Density functional theory (DFT) calculations have been used to determine the reaction energies and activation barriers for the Michael addition of thiols (like methanethiol, as a model for cysteine) to maleimides. nih.govmdpi.com These studies predict that the reaction is thermodynamically favorable and proceeds with a moderate activation energy, consistent with experimental observations of rapid conjugation at physiological pH. nih.govacs.org The selectivity of maleimides for thiols over other nucleophiles like amines (from lysine residues) can also be rationalized through computational models, which show a higher activation barrier for the reaction with amines under typical bioconjugation conditions (pH 6.5-7.5). mdpi.combroadpharm.com
The TFP ester is another key functional group whose properties have been computationally explored. TFP esters are known to be highly reactive towards primary amines, forming stable amide bonds. rsc.org A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis, particularly at basic pH. nih.govresearchgate.net Computational studies can quantify this difference in stability by calculating the activation energies for the hydrolysis of different activated esters. This increased stability of the TFP ester in aqueous environments translates to higher conjugation efficiency. nih.govresearchgate.net
Table 2: Comparative Hydrolytic Stability of Activated Esters
| Activated Ester | pH | Half-life (t₁/₂) | Reference |
| NHS Ester | 7.0 | ~6 hours | nih.gov |
| TFP Ester | 7.0 | ~2 days | nih.gov |
| NHS Ester | 8.0 | ~1 hour | nih.gov |
| TFP Ester | 8.0 | ~18 hours | nih.gov |
| NHS Ester | 10.0 | ~39 minutes | nih.gov |
| TFP Ester | 10.0 | ~6.5 hours | nih.gov |
The stability of the resulting thiol-maleimide adduct (a thiosuccinimide ether) has also been a focus of computational studies. nih.gov It is known that this linkage can undergo a retro-Michael reaction, leading to deconjugation. cnr.it Computational models can predict the susceptibility of the C-S bond to cleavage under various conditions, providing insights into the long-term stability of the bioconjugate. cnr.it
Mechanistic Elucidation via Advanced Computational Chemistry
Advanced computational chemistry methods, such as high-level QM calculations and combined QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, can provide a detailed picture of the reaction mechanisms for both the maleimide and TFP ester functionalities of this compound.
For the thiol-maleimide reaction, computational studies have elucidated the stepwise mechanism involving the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, followed by protonation to form the final succinimide (B58015) thioether product. rsc.org The nature of the transition state for the nucleophilic attack has been characterized, and the influence of the solvent and any base catalysts on the reaction barrier has been modeled. rsc.org These studies have confirmed that the reaction is significantly faster with the deprotonated thiolate, explaining the pH-dependence of the conjugation reaction. rsc.org
Table 3: Calculated Activation Energies for Thiol-Maleimide Reaction
| Reactants | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |
| MeS⁻ + N-methylmaleimide | M06-2X/6-311+G(d,p) | Low | nih.gov |
| MeSH + N-methylmaleimide | M06-2X/6-311+G(d,p) | High | nih.gov |
Similarly, the mechanism of TFP ester aminolysis has been investigated computationally. The reaction proceeds through a tetrahedral intermediate, formed by the nucleophilic attack of the amine on the ester carbonyl carbon. rsc.org The subsequent collapse of this intermediate, with the departure of the tetrafluorophenolate leaving group, is typically the rate-determining step. QM calculations can model the energetics of this pathway and explain the high reactivity of TFP esters, which is attributed to the electron-withdrawing nature of the fluorinated phenyl ring that stabilizes the leaving group. rsc.org
By applying these advanced computational techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding its effective use in the precise construction of well-defined bioconjugates.
Future Research Directions and Emerging Applications
Innovations in the Design and Synthesis of Next-Generation Heterobifunctional PEG Linkers
The core structure of mal-PEG(2)-TFP is a foundation for further innovation in heterobifunctional PEG linkers. Research is actively exploring modifications to each of its components—the PEG spacer, the maleimide (B117702), and the TFP ester—to enhance performance and broaden applicability.
A significant area of development is the synthesis of PEG linkers with varying lengths. While short PEG chains like the diethylene glycol in this compound provide a defined and rigid spacing, longer PEG chains are also being developed to improve the solubility and pharmacokinetic properties of the resulting bioconjugates. nih.govchempep.com For instance, the modular use of hydrophilic PEG linkers can reduce antigen precipitation during conjugation and improve yields. nih.gov Synthetic strategies are being refined to produce monodisperse PEG linkers, which have a defined molecular weight and length, as opposed to polydisperse PEGs which have a range of molecular weights. chempep.comnih.gov This precision is crucial for creating homogenous bioconjugates with consistent properties.
The maleimide group, while widely used for its reactivity towards thiols, has known stability issues. The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to cleavage of the conjugate. researchgate.net To address this, next-generation linkers are being designed with modified maleimide structures or alternative thiol-reactive groups that form more stable linkages.
The TFP ester is favored over the more common N-hydroxysuccinimide (NHS) ester due to its greater stability in aqueous solutions and at basic pH, which reduces the likelihood of hydrolysis during conjugation. thieme-connect.comacs.orglumiprobe.combroadpharm.com This leads to more efficient and reproducible labeling of biomolecules. broadpharm.com Future research may focus on developing other activated esters with even greater stability and reactivity profiles.
Furthermore, entirely new synthetic routes for heterobifunctional linkers are being explored. These methods often involve the sequential activation of symmetrical PEGs, allowing for the introduction of a wide range of functional groups. mdpi.com For example, a versatile route has been proposed to synthesize heterobifunctional PEGs with combinations of azide, amine, thioacetate, thiol, and pyridyl disulfide groups. mdpi.com
Table 1: Comparison of Activated Esters Used in Bioconjugation
| Activated Ester | Key Advantages | Key Disadvantages |
|---|---|---|
| N-hydroxysuccinimide (NHS) ester | Commonly used, well-established chemistry. | Prone to hydrolysis, especially at basic pH. acs.org |
| Tetrafluorophenyl (TFP) ester | More stable to hydrolysis than NHS esters, particularly at basic pH. thieme-connect.comacs.orglumiprobe.com | Can be less reactive than other activated esters in certain applications. thieme-connect.com |
| Pentafluorophenyl (PFP) ester | Generally more reactive than TFP esters. thieme-connect.com The byproduct, PFP-OH, is less nucleophilic than NHS, reducing interference. thieme-connect.com | Can still be less effective than other linkers in specific conjugation scenarios. thieme-connect.com |
| p-Nitrophenyl (PNP) ester | Useful for creating carbamate (B1207046) bonds with amines under mild conditions. nih.gov | May have slower reaction kinetics compared to other esters. |
Advancements in Controlled and Orthogonal Bioconjugation Techniques
The development of more sophisticated bioconjugation techniques is paramount for creating complex and precisely defined molecular architectures. Controlled and orthogonal methods ensure that different molecules are attached to specific sites without interfering with each other.
Orthogonal bioconjugation refers to the use of multiple, non-interacting chemical reactions to label a single molecule with different functionalities. For example, a protein could be modified at a cysteine residue using a maleimide linker and at a lysine (B10760008) residue using a TFP ester, with each reaction proceeding independently. The introduction of non-canonical amino acids (ncAAs) into proteins provides a powerful tool for orthogonal conjugation. nih.gov These synthetic amino acids can be engineered to contain unique chemical handles that are not found in native proteins, allowing for highly specific labeling. nih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of orthogonal bioconjugation. nih.gov These reactions are highly efficient, specific, and can be performed under biocompatible conditions. nih.gov Researchers are designing heterobifunctional linkers that incorporate click chemistry handles, such as azides or alkynes, in addition to traditional functional groups like maleimides and TFP esters. nih.gov
Another area of advancement is the development of cleavable linkers. These linkers are designed to be stable under normal physiological conditions but can be cleaved by specific stimuli, such as changes in pH, redox potential, or the presence of specific enzymes. unisi.it This allows for the controlled release of a payload, such as a drug, at a target site. The maleimide group itself can be utilized in cleavable strategies, as the thiosuccinimide bond can be reversed. chemrxiv.org
Expansion of this compound Applications in Novel Biotechnological Frameworks
The versatility of this compound and similar heterobifunctional linkers is driving their application in a growing number of innovative biotechnological areas.
One exciting application is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. The Diels-Alder reaction is being explored as an alternative to the thiol-maleimide reaction for creating more stable ADCs. acs.org
These linkers are also being used to create novel diagnostic tools and imaging agents. For example, they can be used to attach fluorescent dyes or other reporter molecules to targeting ligands, enabling the visualization of specific cells or tissues. nih.gov Human serum albumin (HSA) is being explored as a versatile platform for diagnosis and therapy, with linkers like this compound used to attach drugs or imaging agents to the albumin. nih.gov
Furthermore, heterobifunctional PEG linkers are being employed in the development of advanced biomaterials and nanostructures. They can be used to functionalize nanoparticles, creating targeted drug delivery systems or contrast agents for medical imaging. rsc.org For instance, gold nanoparticles have been linked using heterobifunctional PEG chains to create core-satellite nanostructures for use in surface-enhanced Raman scattering (SERS). rsc.org They are also used to immobilize biomolecules, such as DNA, onto surfaces to create biosensors and microarrays. acs.org
Table 2: Emerging Applications of Heterobifunctional Linkers
| Application Area | Description | Example |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Linking potent drugs to antibodies for targeted cancer therapy. acs.org | Using a Diels-Alder reaction with a maleimide-containing drug-linker for improved stability. acs.org |
| Targeted Drug Delivery | Attaching drugs to targeting moieties like peptides or antibodies to increase efficacy and reduce side effects. nih.govnih.gov | Creating conjugates of the integrin-targeting peptide cRGDfK with imaging agents. nih.gov |
| Advanced Imaging Agents | Conjugating fluorescent dyes or other probes to biomolecules for in vitro and in vivo imaging. nih.gov | Labeling human serum albumin with imaging reporters for diagnostic purposes. nih.gov |
| Nanoparticle Functionalization | Modifying the surface of nanoparticles for targeted delivery or sensing applications. rsc.org | Synthesizing gold core-satellite nanoparticles using thiol-amine terminated PEG linkers for SERS. rsc.org |
| Biosensor and Microarray Fabrication | Immobilizing proteins, nucleic acids, or other biomolecules onto a solid support. acs.org | Creating DNA arrays on gold surfaces using TFP ester-terminated self-assembled monolayers. acs.org |
| Vaccine Development | Conjugating adjuvants, such as TLR7/8 ligands, to antigens to enhance the immune response. nih.gov | Using a PEG-based linker to attach a TLR7/8 agonist to the CRM-197 protein antigen. nih.gov |
Q & A
Q. What are the critical steps in synthesizing mal-PEG(2)-TFP-conjugated hemoglobin, and how do purification methods impact product integrity?
- Methodological Answer : Synthesis involves reacting this compound with native hemoglobin (Hb) at specific molar ratios (e.g., 2:1 mal-PEG:Hb). After incubation, unreacted Hb and excess mal-PEG are removed via triple salt precipitation (e.g., ammonium sulfate) and dialysis. The choice of molecular weight cut-off (MWCO) dialysis membranes is critical to retain PEGylated Hb while removing smaller impurities .
Q. How does the molecular weight of mal-PEG influence conjugation efficiency and hemoglobin stability?
- Methodological Answer : Higher molecular weight mal-PEG (e.g., 40 kDa) may reduce steric hindrance during conjugation but increase hydrodynamic volume, complicating purification. Lower MW variants (e.g., 2 kDa) offer faster reaction kinetics but may destabilize Hb tetramers. Size-exclusion chromatography (SEC) and UV-Vis spectroscopy are recommended to assess conjugation efficiency and structural integrity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize Hb dimerization during this compound conjugation?
- Methodological Answer : Dimerization is influenced by pH, temperature, and crosslinker concentration. A pH range of 7.0–7.4 and temperatures below 25°C mitigate unintended aggregation. Pre-incubation of Hb with stabilizing agents (e.g., haptoglobin) prior to PEGylation can preserve tetrameric structure. SEC-MALS (multi-angle light scattering) is advised for real-time monitoring .
Q. What analytical techniques resolve discrepancies in reported PEGylation efficiencies across studies?
- Methodological Answer : Discrepancies often arise from variability in mal-PEG:Hb ratios or inconsistent quantification methods. Standardize measurements using:
- MALDI-TOF MS : To confirm PEG-Hb molecular weight.
- Bradford Assay : To quantify unreacted Hb.
- SEC with Refractive Index Detection : To separate PEGylated and native Hb.
Cross-study comparisons require normalization to reaction stoichiometry and buffer conditions .
Q. How do this compound conjugation sites affect hemoglobin oxygen-binding capacity?
- Methodological Answer : Conjugation at β-subunit cysteine residues (e.g., Cys-93) minimally disrupts oxygen affinity compared to α-subunit modifications. Oxygen equilibrium curves (OECs) measured via tonometry and Hemox Analyzer can quantify shifts in p50 values. Comparative studies using site-directed mutagenesis or PEG-thiol blocking agents (e.g., N-ethylmaleimide) are recommended .
Methodological Frameworks for Experimental Design
Q. What frameworks guide hypothesis-driven research on this compound applications?
- Methodological Answer : Use the PICOT Framework to structure studies:
- Population : PEGylated Hb derivatives.
- Intervention : this compound conjugation.
- Comparison : Alternative crosslinkers (e.g., DBBF, glutaraldehyde).
- Outcome : Conjugation efficiency, Hb stability.
- Time : Reaction kinetics over 2–24 hours.
This ensures alignment with reproducibility standards (e.g., FAIR data principles) .
Data Management and Reproducibility
Q. How should researchers document this compound reaction parameters to ensure reproducibility?
- Methodological Answer : Include in meta
- Reaction Stoichiometry : Exact mal-PEG:Hb molar ratios.
- Buffer Composition : Ionic strength, pH, and additives.
- Purification Log : Dialysis MWCO, centrifugation speed/time.
Tools like Electronic Lab Notebooks (ELNs) or FAIRsharing repositories enhance traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
